Cas no 1488253-54-8 (4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole)

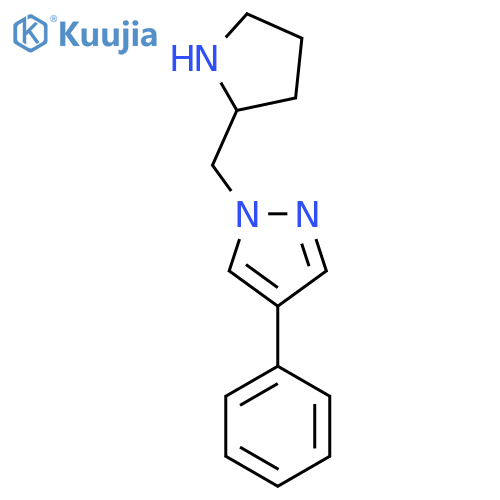

1488253-54-8 structure

商品名:4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

CAS番号:1488253-54-8

MF:C14H17N3

メガワット:227.304882764816

CID:5044909

4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

- 4-phenyl-1-(pyrrolidin-2-ylmethyl)pyrazole

- 4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

-

- インチ: 1S/C14H17N3/c1-2-5-12(6-3-1)13-9-16-17(10-13)11-14-7-4-8-15-14/h1-3,5-6,9-10,14-15H,4,7-8,11H2

- InChIKey: IWFVKVHBROPGAW-UHFFFAOYSA-N

- ほほえんだ: N1CCCC1CN1C=C(C2C=CC=CC=2)C=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 238

- トポロジー分子極性表面積: 29.8

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5700-10g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 10g |

$1957.0 | 2023-09-06 | |

| Life Chemicals | F2198-5700-2.5g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| TRC | P256786-500mg |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |

1488253-54-8 | 500mg |

$ 435.00 | 2022-06-03 | ||

| TRC | P256786-100mg |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |

1488253-54-8 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | P256786-1g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1h-pyrazole |

1488253-54-8 | 1g |

$ 660.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5700-1g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 1g |

$466.0 | 2023-09-06 | |

| Life Chemicals | F2198-5700-0.25g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 0.25g |

$419.0 | 2023-09-06 | |

| Life Chemicals | F2198-5700-5g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 5g |

$1398.0 | 2023-09-06 | |

| Life Chemicals | F2198-5700-0.5g |

4-phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole |

1488253-54-8 | 95%+ | 0.5g |

$442.0 | 2023-09-06 |

4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1488253-54-8 (4-Phenyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量